molecular formula C14H25N3O B8641136 N-[3-(1H-imidazol-1-yl)propyl]octanamide CAS No. 112086-67-6

N-[3-(1H-imidazol-1-yl)propyl]octanamide

Cat. No. B8641136
Key on ui cas rn: 112086-67-6
M. Wt: 251.37 g/mol
InChI Key: JNLMHXFIDJLWMA-UHFFFAOYSA-N
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Patent
US05081131

Procedure details

The requisite starting amine was prepared as follows: reaction of n-octanoic acid and 1,1'-carbonyldi(1-imidazole) in tetrahydrofuran solution with 3-(1H-imidazol-1-yl)propanamine gave N-3-(1H-imidazolyl) propyl-n-octanamide, which upon reduction with BH3 in tetrahydrofuran solution gave N-(3-(1H-imidazol-1-yl) propyl-N-(n-octyl))amine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,1'-carbonyldi(1-imidazole)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[N:11]1([CH2:16][CH2:17][CH2:18][NH2:19])[CH:15]=[CH:14][N:13]=[CH:12]1>O1CCCC1>[N:11]1([CH2:16][CH2:17][CH2:18][NH:19][C:1](=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:15]=[CH:14][N:13]=[CH:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Name
1,1'-carbonyldi(1-imidazole)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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